5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
Description
Overview of 5-Phenyl-N-(1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-yl)Isoxazole-3-Carboxamide
This compound is a heterocyclic organic compound with the molecular formula $$ C{18}H{22}N{4}O{3} $$ . Its structure integrates three pharmacologically significant moieties: an isoxazole ring, a pyrazole group, and a tetrahydro-2H-pyran-derived side chain linked via a carboxamide bridge. The isoxazole core (a five-membered ring containing oxygen and nitrogen) and the pyrazole unit (a five-membered ring with two adjacent nitrogen atoms) are both known for their versatility in medicinal chemistry, while the tetrahydro-2H-pyran group introduces conformational rigidity and enhances bioavailability .
Crystallographic studies of analogous compounds suggest that the planar isoxazole and pyrazole rings facilitate π-π stacking interactions with biological targets, while the carboxamide linker provides hydrogen-bonding capabilities . The compound’s molecular weight of 342.4 g/mol and moderate lipophilicity (calculated logP ≈ 2.1) position it within the "drug-like" chemical space, as defined by Lipinski’s rule of five .
Significance of Isoxazole and Pyrazole Scaffolds in Medicinal Chemistry
Isoxazole and pyrazole heterocycles are cornerstones of modern drug design due to their broad pharmacological profiles and synthetic accessibility.
The isoxazole ring’s electron-deficient nature enables nucleophilic substitutions, making it a versatile platform for functionalization . For instance, the 3-carboxamide group in this compound can engage in hydrogen bonding with enzyme active sites, a feature exploited in kinase inhibitors . Pyrazole derivatives, meanwhile, exhibit conformational flexibility that allows tuning of target selectivity—critical for minimizing off-target effects in central nervous system (CNS) therapeutics . The fusion of these scaffolds in a single molecule, as seen here, represents a strategic approach to multitarget drug design, potentially addressing complex diseases like cancer or neurodegenerative disorders .
Research Objectives and Scope
This article focuses on three research objectives:
- Synthetic Pathways : Elucidating optimal methods for constructing the isoxazole-pyrazole-carboxamide framework, emphasizing regioselectivity and yield.
- Structural Characterization : Analyzing spectroscopic (NMR, IR) and crystallographic data to correlate structure with reactivity.
- Pharmacological Potential : Evaluating preliminary evidence of biological activity, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(17-10-18(26-22-17)15-4-2-1-3-5-15)21-16-11-20-23(13-16)12-14-6-8-25-9-7-14/h1-5,10-11,13-14H,6-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQAHPESJEPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the isoxazole ring, and the final coupling to form the carboxamide.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Isoxazole Ring: This involves the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.
Coupling Reaction: The final step involves coupling the pyrazole and isoxazole intermediates with a phenyl group and a carboxamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a complex structure characterized by a pyrazole ring fused with an isoxazole moiety, which is known to enhance biological activity. Its molecular formula is CHNO, and it has a molecular weight of approximately 342.41 g/mol. The presence of the tetrahydro-2H-pyran group is particularly noteworthy, as it contributes to the compound's solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to 5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide exhibit promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics . Preliminary studies suggest that the presence of the isoxazole ring enhances the activity against gram-positive bacteria, including Staphylococcus aureus.
Anti-inflammatory Effects
There is growing evidence that compounds containing pyrazole and isoxazole structures can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in chronic inflammatory diseases . This property positions this compound as a potential therapeutic agent for inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrahydro-pyran moiety can be achieved through various cyclization strategies involving hydrazine derivatives .
Table: Synthetic Pathways
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate + carbonyl compounds | Ethanol, reflux |
| 2 | Acylation | Isocyanates or acid chlorides | Room temperature |
| 3 | Final Coupling | Pyrazole derivatives + isoxazole precursors | Base-catalyzed |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole-isoxazole hybrids, including derivatives of 5-phenyl-N-(1...isoxazole). These compounds were evaluated for their cytotoxicity against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds against E. coli and S. aureus. The results indicated that modifications to the pyrazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to 5-phenyl-N-(1...isoxazole) for improved efficacy .
Mechanism of Action
The mechanism of action of 5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Core Heterocycles
- Isoxazole vs. Pyrazole/Indole : The isoxazole core (O and N in a 5-membered ring) offers distinct electronic properties compared to indole (e.g., in A-834,735 ) or pyrazole derivatives. Isoxazole’s electron-withdrawing nature may reduce π-π stacking but enhance dipole interactions, whereas indole’s electron-rich system facilitates stronger aromatic interactions.
Substituent Effects
- Phenyl vs. Halogenated/Thiophene/Furan: Phenyl (Target Compound): Enhances hydrophobic interactions and π-π stacking but may reduce solubility. Chlorophenyl (3b, 3e): Electron-withdrawing Cl groups improve metabolic stability but increase molecular weight (e.g., 3b: MW 437.1 vs. target compound ~420–430 g/mol) . Thiophene (): Sulfur atoms in thiophene increase lipophilicity and may alter metabolic pathways compared to phenyl .
Tetrahydro-2H-Pyran-4-ylmethyl Group : This substituent introduces an oxygen atom for hydrogen bonding and improves solubility compared to purely aliphatic chains (e.g., in A-834,735 ).
Physicochemical Properties
<sup>*</sup>Estimated using fragment-based calculations.
Biological Activity
5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a pyrazole moiety, and a tetrahydro-pyran substituent. The presence of these heterocycles contributes to its bioactivity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit specific enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
- Antimicrobial Effects : Some related compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study demonstrated that a related pyrazole derivative exhibited potent antiproliferative effects on human tumor cell lines (HeLa, HCT116, A375) with a mechanism involving cell cycle arrest and apoptosis induction .
- Anti-inflammatory Effects : In vivo studies indicated that the compound could significantly reduce liver injury markers in mouse models following acetaminophen-induced damage, highlighting its therapeutic potential for liver diseases .
- Antimicrobial Efficacy : Agar diffusion tests revealed that certain derivatives showed substantial zones of inhibition against bacterial pathogens, indicating their potential use as antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
